1-Bicyclo[1.1.1]pentanylazanium;chloride
Description
1-Bicyclo[1.1.1]pentanylazanium;chloride is a bicyclic ammonium salt characterized by a strained bicyclo[1.1.1]pentane scaffold with an azanium (NH₃⁺) group and a chloride counterion. Its synthesis often involves radical or electrophilic functionalization of [1.1.1]propellane precursors, followed by ammonium salt formation .
Properties
IUPAC Name |
1-bicyclo[1.1.1]pentanylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c6-5-1-4(2-5)3-5;/h4H,1-3,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKLVOWNBKJRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Characteristics and Bioisosterism
Bicyclo[1.1.1]pentane compounds are characterized by their rigid, three-dimensional structure, which allows them to mimic the properties of traditional aromatic rings, such as phenyl groups. This capability makes them valuable as bioisosteres in drug design, where they can replace phenyl rings without significantly altering the biological activity of the parent compound .
Table 1: Comparison of Bicyclo[1.1.1]pentane and Phenyl Ring Properties
| Property | Bicyclo[1.1.1]pentane | Phenyl Ring |
|---|---|---|
| Rigidity | High | Low |
| Three-dimensionality | Yes | No |
| Lipophilicity | Moderate | High |
| Metabolic Stability | Improved | Variable |
Anticancer Research
Bicyclo[1.1.1]pentane derivatives have been explored as potent inhibitors of indoleamine-2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune evasion . The modification of traditional scaffolds with BCPs has resulted in compounds with enhanced potency and selectivity, showcasing their potential in oncology.
Antibacterial Activity
Research has demonstrated that BCP analogues exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria, outperforming conventional antibiotics like ciprofloxacin against resistant strains such as Staphylococcus aureus . This highlights the utility of BCPs in combating antibiotic resistance.
Case Study 1: IDO Inhibition
A study reported the development of a novel BCP-based inhibitor that effectively displaced heme from IDO, leading to enhanced pharmacokinetic profiles compared to traditional inhibitors . This case underscores the importance of BCPs in developing next-generation cancer therapeutics.
Case Study 2: Antibacterial Agents
The compound U-87947E, which incorporates a bicyclo[1.1.1]pentane moiety, demonstrated superior activity against resistant bacterial strains compared to existing treatments, indicating its potential as a new class of antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[1.1.1]pentane scaffold has been extensively modified to explore structure-activity relationships. Below is a detailed comparison of 1-Bicyclo[1.1.1]pentanylazanium;chloride with key analogs:
Structural and Functional Group Variations
Reactivity and Stability
- The azanium group in this compound increases water solubility but reduces thermal stability compared to neutral analogs like 1-Bicyclo[1.1.1]pentanecarbonitrile .
- Fluorinated derivatives (e.g., 3-(difluoromethyl)-) exhibit enhanced metabolic stability in vivo due to reduced oxidative metabolism .
- Dihydrochloride salts (e.g., Bicyclo[1.1.1]pentane-1,3-dimethylamine dihydrochloride) show higher crystallinity, aiding purification .
Preparation Methods
Key Advantages:
-
Safety : Eliminates explosive intermediates from earlier routes.
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Scalability : Gram-scale production feasible with 72% overall yield.
-
Cost-Efficiency : Mn(dpm)₃ catalyst is recyclable, reducing metal waste.
Photochemical Radical Addition and Functionalization
ChemRxiv details a photochemical strategy leveraging alkyl iodide additions to [1.1.1]propellane (Table 1). While optimized for alkyl-BCP iodides, subsequent functional group interconversions enable access to 1-BCP amine hydrochloride:
Optimization Insights:
-
Wavelength : 365 nm maximizes radical generation while minimizing side reactions.
-
Flow Chemistry : Enhances mixing and reduces reaction time to <30 minutes.
Continuous Flow Synthesis of [1.1.1]Propellane Precursors
RSC Advances demonstrates continuous flow generation of [1.1.1]propellane, a critical precursor for 1-BCP amine hydrochloride. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Flow Rate | 8.5 mmol h⁻¹ | 89% propellane |
| Temperature | –78°C | Prevents dimerization |
| Derivatization | In-line quenching | Direct BCP synthesis |
This method ensures on-demand propellane availability, streamlining downstream amine synthesis.
Comparative Analysis of Preparation Methods
Table 2. Method Comparison for 1-BCP Amine Hydrochloride Synthesis
| Method | Yield (%) | Scalability | Safety Profile | Functional Group Tolerance |
|---|---|---|---|---|
| Catalytic Hydrazination | 72 | High | Excellent | Moderate |
| Photochemical | 55–68 | Moderate | Good | High |
| Continuous Flow | 89* | Very High | Excellent | Low |
*Yield for propellane generation; downstream steps required for amine synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-bicyclo[1.1.1]pentanylazanium;chloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or strain-driven ring-opening reactions. For purity validation:
- Chloride Ion Analysis : Use argentometric titration or ion chromatography to quantify chloride content (≤0.021% impurities per USP guidelines) .
- Structural Confirmation : Employ -/-NMR to verify bicyclic geometry and azanium proton environments. X-ray crystallography is recommended for unambiguous confirmation of strained bicyclo[1.1.1]pentane frameworks .
- Purity Thresholds : Follow pharmacopeial limits for sulfates (≤0.028%) and ammonium (≤0.02%) via gravimetric or spectrophotometric assays .
Q. How does the strained bicyclo[1.1.1]pentane framework influence the compound’s stability and reactivity?
- Methodological Answer : The high ring strain (~30 kcal/mol) increases susceptibility to solvolysis. Assess reactivity via:
- Kinetic Studies : Compare solvolysis rates in polar aprotic vs. protic solvents (e.g., acetone vs. ethanol) under controlled conditions.
- Activation Energy Calculation : Use Eyring plots derived from variable-temperature NMR or conductivity measurements .
- Comparative Analysis : Benchmark against less-strained analogs (e.g., bicyclo[2.2.2]octane derivatives), noting rate enhancements of - due to strain relief .
Advanced Research Questions
Q. What mechanistic insights explain contradictory solvolysis data for bicyclo[1.1.1]pentane derivatives in acidic vs. basic media?
- Methodological Answer : Contradictions may arise from competing carbocation stabilization vs. ring-opening pathways. Resolve via:
- Isotopic Labeling : Track -incorporation in hydrolysis products to distinguish SN1/SN2 mechanisms.
- Computational Modeling : Perform DFT calculations to map transition states and compare with experimental kinetic isotope effects (KIEs) .
- Data Reconciliation : Apply multivariate regression to isolate solvent polarity, nucleophilicity, and steric effects .
Q. How can computational methods predict the thermodynamic stability of this compound derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model strain energy distribution using force fields parameterized for small-ring systems.
- Quantum Mechanical (QM) Benchmarks : Calculate bond dissociation energies (BDEs) and strain enthalpies at the MP2/cc-pVTZ level .
- Validation : Cross-reference computed values with experimental Arrhenius parameters from kinetic studies .
Data-Driven Analysis
Table 1 : Comparative Solvolysis Rates of Bicyclic Chlorides (70°C, 80% EtOH)
| Bicyclic Structure | Relative Rate () |
|---|---|
| 1-Bicyclo[1.1.1]pentyl | |
| 1-Bicyclo[2.2.2]octyl | |
| 1-Adamantyl |
Key Insight : The 1-bicyclo[1.1.1]pentyl system exhibits -fold higher reactivity than less-strained analogs, underscoring strain-driven destabilization .
Guidelines for Addressing Contradictions
- Literature Review : Prioritize peer-reviewed studies over preprint repositories. Use databases like SciFinder or Reaxys to collate kinetic and thermodynamic data .
- Experimental Replication : Reproduce conflicting studies with standardized protocols (e.g., IUPAC-recommended conditions for solvolysis) .
- Collaborative Validation : Engage in open-data initiatives to share raw datasets and computational workflows, aligning with FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
